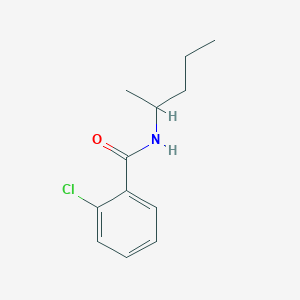

2-chloro-N-(pentan-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pentan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERORHJIOAOOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Pentan 2 Yl Benzamide and Its Analogues

Established Synthetic Routes to N-Substituted 2-Chlorobenzamides

The foundational strategies for synthesizing N-substituted 2-chlorobenzamides, including the target compound, revolve around forming the central amide linkage. This is typically achieved through amidation reactions, though other approaches that modify a pre-existing benzamide (B126) scaffold are also employed.

The most direct and common method for synthesizing 2-chloro-N-(pentan-2-yl)benzamide is through the acylation of pentan-2-ylamine with a derivative of 2-chlorobenzoic acid. This approach ensures the direct formation of the desired amide bond.

The direct condensation of 2-chlorobenzoic acid with pentan-2-ylamine requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Various coupling agents are used to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling agents include carbodiimides (like EDC), phosphonium (B103445) salts, and guanidinium (B1211019) salts, which generate an active intermediate that readily reacts with the amine. mdpi.com

Alternatively, the reaction can be mediated by Lewis acids such as titanium(IV) chloride (TiCl₄). In a typical procedure, the carboxylic acid is treated with pyridine (B92270) and TiCl₄ in a solvent like dichloromethane (B109758), followed by the addition of the amine. nih.gov This method facilitates the formation of the amide bond under relatively mild conditions. While direct thermal amidation between a carboxylic acid and an amine is possible, it often requires high temperatures to drive off the water byproduct, which can be unsuitable for more sensitive substrates. mdpi.com

A summary of common coupling agents for direct amidation is presented below.

| Coupling Agent Class | Specific Example(s) | Key Features |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, generates urea (B33335) byproduct. |

| Lewis Acids | TiCl₄, ZrCl₄ | Effective for a range of substrates. nih.gov |

| Phosphonium Salts | BOP, PyBOP | High efficiency, often used in peptide synthesis. |

A highly effective and frequently used alternative to direct coupling with the carboxylic acid is the use of a more reactive acylating agent, such as an acyl chloride. The synthesis of analogous N-substituted 2-chlorobenzamides has been successfully demonstrated using 2-chlorobenzoyl chloride. ctppc.orgresearchgate.net In this approach, 2-chlorobenzoyl chloride is added dropwise to a solution of the amine (e.g., pentan-2-ylamine) in a suitable solvent, often in the presence of a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. ctppc.orgresearchgate.net This reaction is typically rapid and proceeds at room temperature. ctppc.org

Other acylating agents can also be employed. These "uncommon and alternative" acyl surrogates include esters, amides, aldehydes, and α-keto acids, which can participate in transition-metal-catalyzed or metal-free acylation reactions. nih.gov For instance, the direct amidation of methyl esters can be achieved using a Nickel/NHC (N-Heterocyclic Carbene) catalytic system at elevated temperatures. mdpi.com These methods provide alternative pathways that may offer advantages in terms of substrate compatibility or reaction conditions. nih.gov

The table below outlines various acylating agents used in benzamide synthesis.

| Acylating Agent | General Reaction | Typical Conditions |

| Acyl Chloride | RCOCl + R'NH₂ → RCONHR' + HCl | Room temperature, presence of a base. ctppc.orgresearchgate.net |

| Ester | RCOOR'' + R'NH₂ → RCONHR' + R''OH | Requires catalyst (e.g., Ni/NHC) and heat. mdpi.com |

| Carboxylic Acid | RCOOH + R'NH₂ → RCONHR' + H₂O | Requires coupling agent (e.g., EDC) or Lewis acid (e.g., TiCl₄). mdpi.comnih.gov |

Instead of building the molecule through an amidation reaction, it is also possible to synthesize this compound by modifying an existing benzamide structure. One such approach is the direct C-H amidation of arenes. ibs.re.kr For example, a pre-formed N-(pentan-2-yl)benzamide could theoretically undergo regioselective chlorination at the ortho-position of the benzene (B151609) ring.

Another strategy involves the direct amidation of C-H bonds in benzoic acids. Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed, which shows high efficiency and functional group compatibility. ibs.re.krnih.gov This method typically directs amidation to the ortho-position, guided by the carboxylic acid group. ibs.re.kr While this would form an N-sulfonylated aminobenzoic acid, subsequent steps could potentially lead to the desired N-alkylated benzamide structure.

Amidation Reactions for Formation of the Benzamide Moiety

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. rsc.orgnih.gov Key areas of focus include the choice of solvents, the use of catalysts, and the reduction of waste. rsc.org

One green approach involves performing reactions under solvent-free conditions, for example, by physically grinding the reactants together, which can lead to the formation of the desired product without the need for a solvent. Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields in shorter timeframes and sometimes under solvent-free conditions. nih.gov

The choice of solvent is critical. Replacing hazardous solvents like benzene with less toxic alternatives such as toluene (B28343) or using biodegradable solvents is a key principle of green chemistry. nih.gov Supercritical fluids, like supercritical CO₂, represent an environmentally friendly alternative solvent for some organic reactions. nih.gov

In the context of amidation, the development of catalytic direct amidation methods is a significant step towards a greener process. mdpi.com Using catalytic amounts of a reagent (such as ZrCl₄ or a hafnium complex) instead of stoichiometric amounts of a coupling agent reduces waste and improves atom economy. mdpi.comnih.gov The ideal "green" amidation would involve the direct reaction of the carboxylic acid and amine with only the evolution of water, avoiding activating agents and byproducts altogether. mdpi.com

The table below summarizes the application of green chemistry principles to benzamide synthesis.

| Green Chemistry Principle | Application in Benzamide Synthesis | Example/Benefit |

| Use of Safer Solvents | Replacing toxic solvents with alternatives like toluene or water. | Reduces environmental pollution and health risks. nih.gov |

| Energy Efficiency | Employing microwave irradiation. | Can significantly shorten reaction times and increase yields. nih.gov |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones. | Improves atom economy and reduces chemical waste. mdpi.com |

| Waste Prevention | Solvent-free reactions (grinding). | Eliminates solvent waste and simplifies purification. |

Scale-Up Considerations and Process Optimization

The successful transition of a synthetic route for this compound and its analogues from a laboratory setting to industrial-scale production necessitates meticulous consideration of various factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Process optimization is a critical phase that involves a systematic evaluation of reaction parameters to identify the most favorable conditions for large-scale manufacturing.

Key Considerations for Scale-Up

When scaling up the synthesis of this compound, which is typically achieved through the reaction of 2-chlorobenzoyl chloride with pentan-2-amine, several critical aspects must be addressed:

Reagent Selection and Stoichiometry: On a large scale, the choice of reagents significantly impacts cost, safety, and environmental footprint. While laboratory syntheses might employ expensive or hazardous reagents for convenience, industrial processes prioritize more economical and safer alternatives. acs.org For instance, the synthesis of the 2-chlorobenzoyl chloride precursor can be achieved by reacting 2-chlorobenzaldehyde (B119727) with chlorine in the presence of a catalytic amount of phosphorus pentachloride, offering high yields and purity. chemicalbook.comgoogle.com Optimizing the stoichiometry of the reactants is crucial to maximize yield and minimize unreacted starting materials, which would require additional purification steps.

Solvent Choice: The selection of a solvent is governed by its ability to dissolve reactants, its boiling point for effective temperature control, its ease of removal and recovery, and its safety and environmental profile. acs.org For amide synthesis, solvents like dichloromethane are common in the lab but may be less desirable on a large scale due to environmental concerns. Greener solvent alternatives are increasingly being explored in industrial processes.

Reaction Conditions: Temperature, pressure, and reaction time are key parameters that need to be carefully controlled and optimized. Exothermic reactions, which are common in amide bond formation, require efficient heat dissipation to prevent runaway reactions. The use of jacketed reactors with precise temperature control is standard in industrial settings.

Work-up and Purification: The methods used for isolating and purifying the product must be scalable. Laboratory techniques like column chromatography are often not feasible for large quantities. researchgate.net Alternative methods such as crystallization, distillation, and extraction are preferred for industrial-scale purification. The choice of the purification method will depend on the physical properties of this compound and the nature of the impurities.

Safety and Hazard Analysis: A thorough hazard analysis is imperative before any scale-up operation. This includes understanding the toxicity and reactivity of all chemicals involved, as well as the potential for exothermic events or the release of hazardous gases. Appropriate safety measures, such as pressure relief systems and emergency shutdown procedures, must be in place.

Process Optimization Strategies

Process optimization aims to refine the reaction conditions to achieve the highest possible yield, purity, and throughput while minimizing costs and environmental impact. For the synthesis of this compound, several optimization strategies can be employed:

Catalyst Screening and Optimization: The use of catalysts can significantly improve reaction rates and selectivity. For the amide coupling step, various catalysts can be explored to find the most efficient one. researchgate.net In some modern approaches, even enzymatic methods or photocatalysts are being developed for more sustainable amide synthesis. acs.orgdst.gov.in

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically vary multiple reaction parameters simultaneously to identify their optimal combination. This approach is more efficient than the traditional one-factor-at-a-time method and can reveal complex interactions between variables.

Continuous Flow Chemistry: For large-scale production, transitioning from batch processing to continuous flow chemistry can offer significant advantages. Flow reactors provide better control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity.

Green Chemistry Principles: Incorporating green chemistry principles into process optimization is becoming increasingly important. This includes using less hazardous reagents, minimizing waste, improving atom economy, and using renewable resources where possible. dst.gov.in For example, exploring one-pot synthesis procedures can reduce the number of steps and the amount of waste generated.

The following table summarizes key parameters and their optimization goals for the scale-up of this compound synthesis:

| Parameter | Optimization Goal | Key Considerations |

| Reagents | Minimize cost and hazard, maximize atom economy | Use of catalytic amounts of activators, exploring alternative acylating agents. |

| Solvent | Reduce environmental impact, facilitate recovery and reuse | Selection of greener solvents, minimizing solvent volume. |

| Temperature | Ensure reaction control, minimize side reactions | Efficient heat transfer in the reactor, identifying optimal temperature profile. |

| Reaction Time | Maximize throughput | Monitoring reaction progress to determine the shortest effective time. |

| Purification | High purity with minimal product loss | Development of scalable crystallization or distillation methods. |

By systematically addressing these scale-up considerations and implementing robust process optimization strategies, the synthesis of this compound and its analogues can be efficiently and safely transitioned to an industrial scale, meeting the demands for larger quantities of the compound.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro N Pentan 2 Yl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-chloro-N-(pentan-2-yl)benzamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the 2-chlorobenzoyl group and the aliphatic protons of the N-(pentan-2-yl) substituent. The amide proton (N-H) is expected to appear as a broad singlet or a doublet, with its chemical shift being concentration and solvent dependent, typically in the range of δ 6.0-8.5 ppm.

The four aromatic protons on the 2-chlorophenyl ring will present as a complex multiplet pattern in the downfield region of the spectrum, generally between δ 7.3 and 7.8 ppm. The proton ortho to the chlorine atom and the proton ortho to the amide group are expected to be the most deshielded.

The protons of the pentan-2-yl group will appear in the upfield region. The methine proton (CH) directly attached to the nitrogen atom is anticipated to be a multiplet around δ 4.0-4.2 ppm due to coupling with the adjacent methyl and methylene (B1212753) protons. The diastereotopic methylene protons (CH₂) will likely appear as a complex multiplet between δ 1.5-1.7 ppm. The two methyl groups (CH₃) will give rise to distinct signals: the terminal methyl group as a triplet around δ 0.9 ppm, and the methyl group adjacent to the methine carbon as a doublet around δ 1.2 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.3 - 7.8 | m | - |

| Amide-H | 6.0 - 8.5 | br s or d | - |

| N-CH | 4.0 - 4.2 | m | ~ 6-8 |

| CH₂ | 1.5 - 1.7 | m | ~ 7 |

| CH(CH₃) | 1.2 - 1.3 | d | ~ 6-7 |

| CH₂CH₃ | 0.9 - 1.0 | t | ~ 7 |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, appearing around δ 167-170 ppm.

The aromatic carbons will resonate in the δ 125-140 ppm region. The carbon atom bearing the chlorine (C-Cl) and the carbon atom attached to the amide group (C-C=O) will have distinct chemical shifts influenced by the electronic effects of their substituents. The remaining four aromatic carbons will also show separate signals.

In the aliphatic region, the methine carbon (N-CH) is predicted to appear around δ 48-52 ppm. The methylene carbon (CH₂) will likely be found at approximately δ 35-40 ppm, while the two methyl carbons will have signals in the upfield region, with the terminal methyl carbon (CH₂CH₃) around δ 14 ppm and the other methyl carbon (CH(CH₃)) at approximately δ 20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167 - 170 |

| Aromatic C-Cl | ~130 |

| Aromatic C-C=O | ~135 |

| Aromatic C-H | 125 - 132 |

| N-CH | 48 - 52 |

| CH₂ | 35 - 40 |

| CH(CH₃) | ~20 |

| CH₂CH₃ | ~14 |

Two-Dimensional NMR Techniques for Structural Assignment (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons. Key expected correlations include the coupling between the N-H proton and the N-CH proton, the N-CH proton with the adjacent CH₂ and CH(CH₃) protons, and the CH₂ protons with the terminal CH₃ protons. Within the aromatic region, correlations between ortho, meta, and para protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum will show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For example, the methine proton signal at δ 4.0-4.2 ppm will correlate with the carbon signal at δ 48-52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected from the amide proton to the carbonyl carbon and the aromatic carbons, and from the aliphatic protons to adjacent carbons in the pentan-2-yl chain and to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of this compound is expected to follow characteristic pathways for N-alkyl benzamides.

A prominent fragmentation pathway is the alpha-cleavage of the amide bond, leading to the formation of the 2-chlorobenzoyl cation (m/z 139/141) as a major peak, showing the characteristic 3:1 isotopic pattern for chlorine. Another significant fragmentation is the McLafferty rearrangement, if sterically feasible, which would involve the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. Fragmentation of the pentan-2-yl side chain is also expected, leading to the loss of alkyl radicals.

Table 3: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 225/227 | [M]⁺ (Molecular Ion) |

| 139/141 | [ClC₆H₄CO]⁺ (2-chlorobenzoyl cation) |

| 111/113 | [ClC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

| 86 | [CH₃CH=NHCH₂CH₂CH₃]⁺ |

| 72 | [CH₃CH=NHCH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Exact Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution ESI-MS allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

The molecular formula of this compound is C₁₂H₁₆ClNO. The theoretical exact mass of the protonated molecule [C₁₂H₁₇ClNO]⁺ can be calculated by summing the exact masses of the most abundant isotopes of each element.

Calculated Exact Mass: 226.0993 m/z for [C₁₂H₁₇³⁵ClNO]⁺

This precise mass measurement provides strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a unique vibrational fingerprint of the compound. For this compound, one would expect to observe characteristic vibrational modes corresponding to the N-H, C=O, C-N, and C-Cl bonds, as well as the vibrations of the aromatic ring and the aliphatic pentyl chain. However, without experimental data, a detailed analysis and assignment of these vibrational frequencies cannot be provided.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would reveal the infrared-active vibrational modes. Key absorptions would be anticipated for the amide N-H stretching and bending vibrations, the carbonyl (C=O) stretching vibration (Amide I band), and the C-N stretching and N-H bending combination (Amide II band). Additionally, C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule, as well as the C-Cl stretching frequency, would be expected.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the benzene (B151609) ring and potentially the C-Cl bond, which can sometimes be weak in FT-IR.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Crystal Data and Unit Cell Parameters

A crystallographic study would determine the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data is fundamental to describing the crystalline lattice.

Hydrogen Bonding Networks in the Crystalline Lattice

A crucial aspect of the crystal structure of an amide is the hydrogen bonding network. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. An X-ray structure would detail the specific N-H···O hydrogen bonds, which are expected to play a significant role in the supramolecular assembly of this compound in the crystal lattice.

Computational Chemistry and Molecular Modeling of 2 Chloro N Pentan 2 Yl Benzamide

Quantum Chemical Calculations: Probing the Electronic Landscape

Quantum chemical calculations offer a fundamental understanding of the electronic properties of a molecule, which are pivotal in determining its reactivity and interactions. For 2-chloro-N-(pentan-2-yl)benzamide, these calculations provide a detailed picture of its electron distribution and energy levels.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species.

For benzamide (B126) derivatives, the HOMO is often localized on the benzene (B151609) ring and the amide group, while the LUMO can be distributed over the aromatic system. In this compound, the chlorine substituent is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and influencing its reactivity. Theoretical studies on similar compounds provide insights into these energy levels.

| Computational Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Influenced by the electron-rich amide and aromatic ring |

| LUMO Energy | Electron-accepting ability | Lowered by the electron-withdrawing chlorine atom |

| HOMO-LUMO Gap | Chemical stability and reactivity | Potentially narrowed due to the chloro-substituent |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom of the amide group, making it a likely site for electrophilic attack. The hydrogen atom of the amide group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The presence of the chlorine atom would also contribute to the electrostatic potential distribution on the benzene ring.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-N amide bond and the single bonds within the pentyl chain give rise to various conformers with different energies.

The amide bond in benzamides generally exhibits a high rotational barrier due to its partial double bond character, leading to predominantly planar cis and trans conformations. The relative stability of these conformers is influenced by steric hindrance between the substituents. In this compound, the bulky pentan-2-yl group and the ortho-chloro substituent will play a significant role in determining the preferred conformation. Computational methods can be used to calculate the energy of different conformers and map out the potential energy surface, identifying the most stable, low-energy conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

Numerous QSAR studies have been conducted on benzamide analogues for various biological targets, including their use as herbicides and for other medicinal applications. mdpi.comscispace.com These studies often identify descriptors related to hydrophobicity, electronic properties, and steric factors as being important for activity. For this compound, a QSAR model developed for a series of herbicidal benzamides could potentially predict its activity based on its specific structural features.

| QSAR Descriptor Type | Example Descriptors | Relevance to this compound |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Reflects the influence of the chloro and pentyl groups on electron distribution. |

| Steric | Molecular volume, surface area | Describes the size and shape of the molecule, which is important for receptor binding. |

| Hydrophobic | LogP (partition coefficient) | Indicates the molecule's ability to cross biological membranes. |

In Silico Prediction of Molecular Interactions and Target Binding

In silico methods, such as molecular docking, are powerful tools for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. Molecular docking simulations place the molecule into the binding site of a target protein and score the interactions to predict the binding affinity and preferred binding mode.

For benzamide derivatives, molecular docking studies have been used to investigate their binding to various enzymes. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For this compound, docking simulations could be performed against potential target proteins to hypothesize its mechanism of action and guide the design of more potent analogues. The predictions from these in silico models can help prioritize compounds for further experimental testing. nih.gov

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a biological receptor, such as a protein.

Despite a thorough search of available scientific literature, no studies detailing the molecular docking of this compound with any specific biological receptors were found. Consequently, data regarding its binding energies, key amino acid interactions, and potential protein targets are not available.

Pharmacophore Modeling

Pharmacophore modeling is a method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen large databases of chemical compounds to find new molecules with similar activity.

There is no specific pharmacophore model for this compound reported in the scientific literature. The development of such a model would require a set of active and inactive molecules with a similar structural scaffold to identify the key chemical features essential for a particular biological effect. Without such studies, the specific spatial arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and other features crucial for the activity of this compound remains undefined.

Biological Activity and Mechanistic Insights of 2 Chloro N Pentan 2 Yl Benzamide in Vitro Studies

In Vitro Antimicrobial Properties

The antimicrobial potential of benzamide (B126) derivatives has been widely explored, demonstrating efficacy against a spectrum of bacterial and fungal pathogens. The presence of a chlorine atom on the benzoyl ring and an N-alkyl substituent are features that can modulate this activity.

Research into benzamide derivatives has consistently highlighted their potent activity against Gram-positive bacteria, including challenging multidrug-resistant strains. A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides demonstrated bactericidal effects against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and a reference strain of S. aureus. nih.govscispace.com The minimum bactericidal concentration (MBC) for these compounds was found to be in a similar range for both MRSA and methicillin-susceptible S. aureus (MSSA). nih.govscispace.com

Furthermore, novel benzamide-based inhibitors targeting the bacterial cell division protein FtsZ have shown superior bactericidal potency against a wide array of clinical isolates of both MSSA and MRSA, including strains resistant to vancomycin (B549263) and linezolid. nih.gov The antibacterial activity of certain benzamide derivatives has also been noted against Enterococcus faecalis. google.com

Table 1: In Vitro Antibacterial Activity of Selected Benzamide Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | MRSA | Bactericidal | Effective against clinical isolates | nih.govscispace.com |

| Benzamide FtsZ Inhibitors | MSSA & MRSA | Bactericidal | Potent against vancomycin and linezolid-resistant strains | nih.gov |

The efficacy of benzamide derivatives against Gram-negative bacteria has also been investigated. Studies on various N-benzamide derivatives have reported antibacterial activity against Escherichia coli. nanobioletters.com However, it is important to note that the outer membrane of Gram-negative bacteria can present a significant barrier to the entry of antimicrobial compounds, often resulting in higher minimum inhibitory concentrations (MICs) compared to Gram-positive organisms.

Table 2: In Vitro Antibacterial Activity of N-Benzamide Derivatives against Escherichia coli

| Compound/Derivative Class | Organism | Activity Metric | Result | Reference |

|---|

The search for novel antitubercular agents has led to the investigation of various benzamide analogues. A family of N-alkyl nitrobenzamides has demonstrated promising activity against Mycobacterium tuberculosis. mdpi.com In these studies, derivatives with intermediate lipophilicity exhibited the most potent effects. mdpi.com The activity of these compounds was also assessed against Mycobacterium smegmatis, a non-pathogenic model organism for M. tuberculosis research. mdpi.com Other research on 2-methoxybenzanilides and their thioxo analogues has also shown in vitro antimycobacterial activity against M. tuberculosis. nih.gov

Table 3: In Vitro Antimycobacterial Activity of Benzamide Analogues

| Compound/Derivative Class | Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-alkyl nitrobenzamides | Mycobacterium tuberculosis | Antitubercular | Promising activity observed | mdpi.com |

| N-alkyl nitrobenzamides | Mycobacterium smegmatis | Antimycobacterial | Activity assessed | mdpi.com |

Structurally related compounds have also been evaluated for their antifungal properties. For instance, 2-chloro-N-phenylacetamide has been shown to possess inhibitory activity against Candida albicans. scielo.brresearchgate.net Studies determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various strains of C. albicans. scielo.brresearchgate.net

Table 4: In Vitro Antifungal Activity of a Related Chloroacetamide

| Compound | Organism | Activity Metric | Result | Reference |

|---|

The mechanisms through which benzamide derivatives exert their antimicrobial effects are a subject of ongoing research. One of the well-documented mechanisms for certain benzamides is the inhibition of the bacterial cell division protein FtsZ. nih.gov FtsZ is a crucial protein that forms a ring structure at the site of cell division, and its inhibition leads to a failure of cytokinesis and ultimately cell death. nih.gov For some salicylanilides and their analogues, which share structural similarities with benzamides, the proposed mechanism involves the inhibition of transglycosylases, enzymes involved in the later stages of cell wall biosynthesis in S. aureus. nih.govscispace.com Disruption of the fungal cell membrane is another proposed mechanism for some related antifungal compounds.

In Vitro Anticancer Activity

The potential of benzamide derivatives as anticancer agents has been an active area of investigation. Various studies have demonstrated the cytotoxic effects of different benzamide compounds against a range of human cancer cell lines. While specific data for 2-chloro-N-(pentan-2-yl)benzamide is not available, research on other benzamide derivatives provides a basis for its potential in this area. For example, some N-benzamide derivatives have been reported to possess antitumor properties. nanobioletters.com Additionally, studies on 2-phenylbenzimidazoles have identified compounds with potent inhibitory activity against various human cancer cell lines. researchgate.net

Table 5: In Vitro Anticancer Activity of Related Compound Classes

| Compound/Derivative Class | Cancer Cell Lines | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-Benzamide Derivatives | Not specified | Antitumor | Activity reported | nanobioletters.com |

Cytotoxicity on Human Cell Lines (e.g., THP-1 human monocytic leukemia cells)

The benzamide scaffold is a common feature in compounds exhibiting cytotoxicity against various cancer cell lines. Studies on related chloro-benzamide derivatives have demonstrated significant activity against leukemia cell lines, which are often used as models to assess anticancer potential. For instance, derivatives of niclosamide, a chlorinated salicylanilide (B1680751) (a type of benzamide), have been tested against a panel of human cancer cells, including the HL-60 acute promyelocytic leukemia cell line nih.gov. Similarly, novel 4-methylbenzamide (B193301) derivatives bearing purine (B94841) substituents have shown high cytotoxic activity against HL-60 cells, with IC50 values in the low micromolar range nih.gov.

These findings suggest that the this compound structure possesses a pharmacophore capable of inducing cell death in leukemia cells like THP-1. The cytotoxic effect is often dependent on the specific substitutions on both the benzoyl and the N-linked moieties of the molecule.

Table 1: Cytotoxicity of Selected Benzamide Analogues against Leukemia Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | HL-60 | <10 | nih.gov |

| 2,6-dichloro-purine substituted 4-methylbenzamide (Cpd 7) | HL-60 | 1.42 | nih.gov |

| 2,6-dichloro-purine substituted 4-methylbenzamide (Cpd 10) | HL-60 | 1.52 | nih.gov |

Note: This table presents data for structurally related compounds to infer the potential activity of this compound.

Impact on Cell Proliferation and Apoptosis Pathways

Benzamide derivatives frequently exert their anticancer effects by halting cell proliferation and inducing programmed cell death, or apoptosis. Research on substituted 2-hydroxy-N-(arylalkyl)benzamides has shown that potent analogues can reduce cancer cell proliferation in a dose-dependent manner nih.gov. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases (executioner proteins of apoptosis) and the subsequent cleavage of key cellular substrates like poly-(ADP-ribose)polymerase (PARP) nih.gov.

Furthermore, some benzamide compounds, such as Chidamide, have been shown to synergistically suppress the proliferation of T-cell lymphoma cells by enhancing apoptosis nih.gov. This is often achieved by reducing the levels of anti-apoptotic proteins, such as Bcl-2 nih.gov. Given these precedents, this compound may similarly interfere with cell cycle progression and trigger apoptotic cascades in susceptible cancer cells.

Correlation between Lipophilicity and In Vitro Anticancer Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It governs the ability of a compound to cross cellular membranes to reach its intracellular target nih.gov. For many classes of anticancer agents, there is a clear correlation between lipophilicity and biological activity.

Enzyme Modulation and Inhibition (e.g., Methyl Modifying Enzymes, Kinases)

Inhibition of Histone Methylation

These inhibitors typically work by chelating the zinc ion in the active site of the HDAC enzyme, leading to an increase in histone acetylation. This epigenetic alteration results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes. The structural features of benzamide derivatives, particularly the presence and position of an amino or hydroxy group, are often indispensable for inhibitory activity acs.orgnih.gov. This established role of benzamides as HDAC inhibitors suggests a plausible epigenetic mechanism of action for this compound.

Interaction with Protein-Protein Interaction Sites (e.g., WDR5)

A promising area of cancer therapy involves targeting protein-protein interactions (PPIs) that are critical for tumor cell survival. The WD repeat-containing protein 5 (WDR5) is an essential component of the MLL1 (mixed-lineage leukemia 1) complex, which methylates histone H3 on lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription nih.govpatsnap.com. The interaction between WDR5 and MLL1 is crucial for the activity of the complex, and its dysregulation is linked to acute leukemias nih.gov.

Notably, structure-activity relationship studies have identified N-phenyl benzamides as potent antagonists of the WDR5-MLL1 interaction nih.gov. These small molecules bind to a specific pocket on WDR5, known as the WIN site, thereby preventing its association with MLL1 and suppressing methyltransferase activity nih.govpatsnap.com. This makes WDR5 a compelling target for benzamide-containing compounds, and it is conceivable that this compound or its analogues could be developed to function as PPI inhibitors at this site.

Table 2: Examples of Benzamide-Containing WDR5-MLL1 Interaction Inhibitors

| Compound | Type | Potency | Reference |

|---|---|---|---|

| OICR-9429 | N-(biphenyl)-carboxamide derivative | Kdisp < 100 nM | nih.gov |

| MM-401 | Peptidomimetic | Potent in vitro | nih.gov |

Note: This table shows examples of potent inhibitors containing benzamide or related structures that target the WDR5-MLL1 interaction.

Advanced Analytical Methodologies for Detection and Quantification of 2 Chloro N Pentan 2 Yl Benzamide

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a cornerstone technique for the analysis of substituted benzamides due to its high reproducibility, sensitivity, and applicability to complex matrices. ijpsjournal.com This method is well-suited for determining the purity of 2-chloro-N-(pentan-2-yl)benzamide and for its quantitative estimation in various samples.

The principle of RP-HPLC involves a non-polar stationary phase, typically a C18 (octadecylsilyl) column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For benzamide (B126) compounds, the mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). ijpsjournal.comjaper.in Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the benzamide chromophore exhibits maximum absorbance. ijpsjournal.com

Detailed Research Findings: While specific application notes for this compound are not broadly published, methods developed for structurally similar substituted benzamides provide a strong blueprint for its analysis. For instance, the analysis of Levosulpiride, a substituted benzamide, utilizes a C18 column with a mobile phase of ammonium formate (B1220265) buffer and methanol, with detection at 287 nm. ijpsjournal.com Similarly, a method for Mosapride employed a mobile phase of water and acetonitrile (50:50) with UV detection at 260 nm. japer.in These established methods demonstrate excellent linearity, accuracy, and precision, making them adaptable for this compound.

Interactive Data Table: Typical HPLC Parameters for Benzamide Analysis Below is a summary of typical conditions that can be adapted for the analysis of this compound.

| Parameter | Typical Setting | Rationale |

| Column | Waters Bridge C18 (or equivalent) | Provides excellent separation for moderately polar compounds like benzamides. ijpsjournal.com |

| Mobile Phase | Ammonium Formate Buffer & Methanol | Ensures good peak shape and resolution. The ratio can be optimized for the specific analyte. ijpsjournal.com |

| Flow Rate | 1.0 - 1.2 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. japer.in |

| Injection Volume | 10 µL | A common volume for standard analytical HPLC systems. japer.in |

| Column Temperature | Ambient (~30°C) | Sufficient for stable and reproducible retention times. japer.in |

| Detection | UV at ~260-290 nm | The benzamide structure typically shows strong absorbance in this range. ijpsjournal.comjaper.in |

| Retention Time | ~5-7 minutes | Can be adjusted by modifying the mobile phase composition for optimal analysis time. ijpsjournal.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivations and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is considered a gold standard in forensic trace analysis due to its exceptional ability to separate and identify components in complex mixtures. spectroscopyonline.com For benzamides, GC-MS offers high sensitivity, making it ideal for trace analysis and the identification of related impurities or degradation products.

In GC-MS, the sample is first volatilized and separated in a gas chromatograph before being detected by a mass spectrometer. The mass spectrometer fragments the analyte molecules into characteristic ions, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. innovatechlabs.com While some benzamides can be analyzed directly, derivatization may be employed to increase volatility and thermal stability. researchgate.net However, studies on N-alkylbenzamides show they are generally suitable for direct GC-MS analysis, often yielding a strong molecular ion peak which is crucial for characterization. researchgate.net

Detailed Research Findings: The analysis of benzamide derivatives by GC-MS typically shows a base peak at m/z 105, which corresponds to the benzoyl cation [C₆H₅CO]⁺, a characteristic fragment. researchgate.net The molecular ion peak (M⁺) is also generally observable, confirming the molecular weight of the compound. researchgate.net This combination of a unique retention time from the GC and a specific mass spectrum from the MS provides a very high degree of confidence in the identification of this compound, even at trace levels. The technique's power in separating co-eluting peaks makes it superior to single-dimension GC for complex samples. spectroscopyonline.com

Interactive Data Table: Expected GC-MS Data for this compound This table outlines the expected parameters and results for a GC-MS analysis.

| Parameter / Result | Description | Expected Value / Observation |

| Molecular Formula | The chemical formula of the compound. bldpharm.com | C₁₂H₁₆ClNO |

| Molecular Weight | The mass of one mole of the compound. bldpharm.com | 225.72 g/mol |

| Molecular Ion Peak (M⁺) | The peak corresponding to the intact molecule. | m/z 225 (and m/z 227 due to ³⁷Cl isotope) |

| Base Peak | The most abundant fragment ion in the spectrum. | Likely m/z 105 ([C₆H₅CO]⁺) or m/z 139 ([ClC₆H₄CO]⁺) |

| Other Fragments | Other significant peaks in the mass spectrum. | Fragments corresponding to the loss of the pentyl group or other characteristic cleavages. |

| Analysis Type | Purpose of the analysis. | Identification of volatile impurities, trace quantification, confirmation of structure. spectroscopyonline.com |

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly valuable for the analysis of chiral compounds and charged species. For benzamides, especially those with chiral centers like this compound (which has a chiral center at the second carbon of the pentyl group), CE is an excellent method for enantioseparation. nih.govpolimi.it

The separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE). For the separation of neutral enantiomers, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the BGE. nih.govacs.org The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities, leading to their separation. acs.org

Detailed Research Findings: Studies on the enantioseparation of chiral (benzylsulfinyl)benzamide compounds have demonstrated the effectiveness of CE. nih.govpolimi.it These studies evaluated various charged cyclodextrins as chiral selectors in an acetate (B1210297) buffer at pH 5.5. nih.gov The findings showed that randomly substituted γ-cyclodextrin derivatives provided high-resolution separations for a majority of the benzamide analytes. nih.govpolimi.it The applied voltage is typically high (e.g., 25 kV) to ensure efficient separation, and the capillary temperature is controlled to maintain reproducibility. polimi.it This methodology can be directly applied to resolve the enantiomers of this compound.

Interactive Data Table: Typical CE Parameters for Enantioseparation of Benzamides The following table summarizes the experimental conditions used for the CE separation of related chiral benzamides.

| Parameter | Typical Setting | Purpose |

| Capillary | Fused-silica, 50 µm I.D. | Standard capillary for high-efficiency separations. polimi.it |

| Background Electrolyte (BGE) | 50 mM Sodium Acetate Buffer, pH 5.5 | Provides the conductive medium for electrophoresis. nih.govpolimi.it |

| Chiral Selector | Charged Cyclodextrin Derivatives (e.g., sulfated γ-CD) | Forms diastereomeric complexes with the enantiomers, enabling separation. nih.gov |

| Applied Voltage | 25 kV | Driving force for the electrophoretic separation. polimi.it |

| Temperature | 20°C | Controlled temperature ensures stable migration times and viscosity. polimi.it |

| Injection | Hydrodynamic (e.g., 3.5 kPa for 5 s) | Introduces a small, precise plug of the sample into the capillary. polimi.it |

| Detection | UV Detector | Monitors the separated analytes as they pass the detection window. |

Method Development and Validation in Complex Research Matrices

The development and validation of an analytical method are critical steps to ensure that the method is suitable for its intended purpose. ijpsjournal.com For a compound like this compound, which may be analyzed in complex matrices such as biological fluids or environmental samples, a validated method guarantees that the results are reliable, accurate, and reproducible. The validation process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). japer.incore.ac.uk

Method development involves optimizing various parameters, such as the mobile phase in HPLC or the temperature program in GC, to achieve adequate separation and detection. Once developed, the method must undergo a rigorous validation process that assesses several key performance characteristics. core.ac.uk

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. core.ac.uk

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. core.ac.uk This is typically evaluated by a linear regression analysis of the response versus concentration plot.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix. core.ac.uk

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). core.ac.uk

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Summary of Method Validation Parameters (ICH Guidelines) This table provides an overview of the validation characteristics required for a robust analytical method.

| Validation Characteristic | Definition | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte in the presence of interferences. core.ac.uk | Peak purity analysis; no interference at the analyte's retention time from placebo or known impurities. |

| Linearity | Proportionality of response to concentration. core.ac.uk | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of the measured value to the true value. core.ac.uk | % Recovery typically within 98-102% for drug substance. |

| Precision (Repeatability) | Closeness of results under the same conditions over a short interval. core.ac.uk | Relative Standard Deviation (RSD) ≤ 2%. |

| LOD | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. |

| LOQ | Lowest concentration that can be quantified reliably. | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy. |

| Robustness | Resistance to small, deliberate changes in method parameters. | RSD of results should remain within acceptable limits after minor changes (e.g., pH, flow rate). |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-chloro-N-(pentan-2-yl)benzamide

Research on related compounds, such as those with different substitution patterns on the phenyl ring or variations in the N-alkyl group, has indicated a wide range of potential biological activities. For instance, various benzamide (B126) derivatives have been investigated for their antimicrobial, anticancer, and herbicidal properties. nih.govnih.govrsc.orggoogle.com The specific combination of a 2-chloro substituent and an N-(pentan-2-yl) group in the target molecule suggests potential for unique steric and electronic properties that could influence its biological interactions.

The synthesis of this compound can be conceptually approached through standard amide bond formation reactions. A common method would involve the reaction of 2-chlorobenzoyl chloride with pentan-2-amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. evitachem.com

Unexplored Research Avenues and Challenges

The scarcity of dedicated research on this compound presents a significant opportunity for novel investigations. Key unexplored avenues include:

Systematic Biological Screening: A comprehensive evaluation of its biological activity profile is a primary research gap. This would involve screening against a wide range of targets, including various bacterial and fungal strains, cancer cell lines, and agriculturally relevant pests.

Structural Biology Studies: In the event of identifying significant biological activity, co-crystallization of the compound with its biological target would provide invaluable insights into its mechanism of action at the molecular level.

Physicochemical Characterization: Detailed studies on its solubility, stability, and other physicochemical properties are essential for any potential application development.

A major challenge in the study of this compound is the lack of pre-existing data, requiring any research to start from fundamental characterization and screening.

Potential for Further Development and Applications of the this compound Scaffold in Academic Research

The this compound scaffold holds considerable potential for further development in academic research as a lead compound for various applications.

Medicinal Chemistry: The benzamide core is a privileged scaffold in drug discovery. nih.gov By systematically modifying the chloro and pentan-2-yl groups, libraries of derivatives could be synthesized and evaluated to optimize biological activity and selectivity. For example, the introduction of additional functional groups could enhance target binding or improve pharmacokinetic properties.

Agrochemical Research: The structural motifs present in this compound are found in some herbicidal compounds. google.com This suggests that the scaffold could be a starting point for the development of new crop protection agents.

Materials Science: While less explored, the amide functionality and potential for intermolecular interactions, such as hydrogen bonding, could be investigated for applications in materials science, for example, in the formation of self-assembling structures or as components in functional polymers.

The table below outlines potential research directions and the associated rationale based on the general properties of the benzamide scaffold.

| Research Direction | Rationale |

| Antimicrobial Activity Screening | Benzamide derivatives have shown broad-spectrum antimicrobial effects. nih.govrsc.org |

| Anticancer Activity Evaluation | The benzamide scaffold is present in several anticancer agents. rsc.org |

| Herbicidal Activity Testing | Structural similarities to known herbicides suggest potential in this area. google.com |

| Derivative Synthesis and SAR Studies | To explore the structure-activity relationship and optimize for a specific target. |

| Computational Modeling | To predict potential biological targets and guide experimental work. |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(pentan-2-yl)benzamide, and how can reaction yields be statistically validated?

The synthesis of benzamide derivatives typically involves condensation reactions between acyl chlorides and amines. For example, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was synthesized via reaction of ortho-toluyl chloride with potassium thiocyanate in acetone, followed by condensation with a primary amine . To optimize yields, univariate analysis of variance (ANOVA) and Duncan’s test can be applied to replicate experiments (e.g., six replicates) to identify statistically significant variables (e.g., solvent polarity, temperature) . For this compound, analogous steps using 2-chlorobenzoyl chloride and pentan-2-amine under inert conditions (e.g., dry THF) are recommended, with purity confirmed via HPLC or GC-MS.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Detect characteristic amide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) bands .

- NMR : ¹H NMR resolves substituent effects (e.g., chloro and pentyl groups), with aromatic protons appearing as distinct multiplets and alkyl chain protons as quintets or septets .

- Elemental Analysis : Validate molecular formula (e.g., C₁₂H₁₆ClNO) with ≤0.3% deviation .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

Crystallographic studies of analogous compounds (e.g., 2-chloro-N-(2-methylphenyl)benzamide) reveal that hydrophobic substituents (e.g., pentyl groups) reduce aqueous solubility due to tight crystal packing . Strategies include:

- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance dissolution without denaturing proteins .

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications while retaining bioactivity .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., rotational isomerism) or crystallographic disorder. For example, in N-(aryl)benzamides, substituent electronic effects (e.g., chloro vs. methoxy) can shift resonance signals unpredictably . To address this:

- Variable-Temperature NMR : Identify rotamers by observing signal coalescence at elevated temperatures .

- DFT Calculations : Simulate spectral profiles (e.g., using Gaussian 09) to correlate experimental and theoretical data .

- Single-Crystal Analysis : Resolve structural ambiguities via high-resolution X-ray diffraction (e.g., using charge-flipping algorithms like SUPERFLIP) .

Q. What experimental design principles apply to optimizing reaction conditions for scaled synthesis?

A factorial design approach is recommended to systematically evaluate variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- 2³ Factorial Design : Test three factors (e.g., temperature: 25°C vs. 60°C; catalyst: 5 mol% vs. 10 mol%; solvent: THF vs. DMF) across eight experiments .

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 70% yield at 50°C, 8 mol% catalyst, THF:EtOH 3:1) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?

SAR studies on benzamide derivatives highlight:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Alkyl Chain Length : Pentyl groups improve membrane permeability compared to shorter chains .

- Amide Substituents : N-Pentan-2-yl groups reduce metabolic degradation versus aryl substituents .

Bioactivity can be validated via enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Key issues include:

- Disorder in Alkyl Chains : Pentyl groups may exhibit rotational disorder. Apply restraints (e.g., ISOR, DELU) during refinement .

- Weak Diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data resolution .

- Hydrogen Bonding Networks : Analyze Hirshfeld surfaces to map intermolecular interactions (e.g., C–H···O bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.